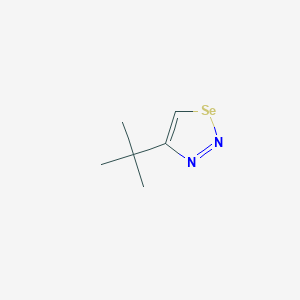
4-Tert-butyl-1,2,3-selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-1,2,3-selenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms. This compound is part of the selenadiazole family, which is known for its aromatic character and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1,2,3-selenadiazole typically involves the reaction of tert-butyl hydrazine with selenium dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired selenadiazole ring. One common method involves grinding tert-butyl hydrazine and selenium dioxide together in a mortar and pestle at room temperature for around 20 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reactants, and employing industrial reactors to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-1,2,3-selenadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium in the ring structure, which can participate in unique reaction pathways .
Common Reagents and Conditions
Oxidation: Selenium compounds, such as selenium dioxide, are commonly used as oxidizing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms in the selenadiazole ring.
Major Products Formed
The major products formed from these reactions include selenoxides, selenides, and various substituted selenadiazoles. These products can have different chemical and physical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-1,2,3-selenadiazole has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.
Biology: The biological activity of selenadiazoles, including this compound, is of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of selenadiazoles in treating various diseases.
Industry: In the industrial sector, selenadiazoles are used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-1,2,3-selenadiazole involves its ability to participate in various chemical reactions due to the presence of selenium in the ring structure. Selenium can act as both an electrophile and a nucleophile, allowing the compound to undergo oxidation, reduction, and substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
40482-56-2 |
|---|---|
Molekularformel |
C6H10N2Se |
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
4-tert-butylselenadiazole |
InChI |
InChI=1S/C6H10N2Se/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3 |
InChI-Schlüssel |
IMTRZJGRJJIYSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C[Se]N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




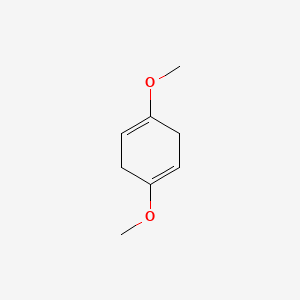

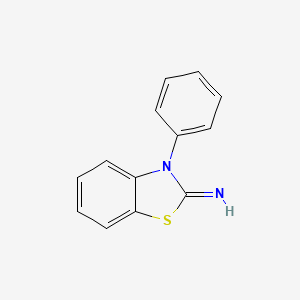
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
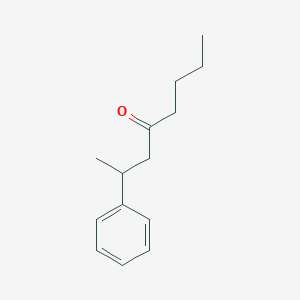
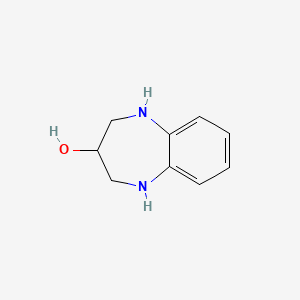

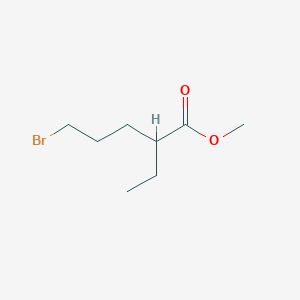

![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)
![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
